molecular formula C18H17N5O2 B6721750 N-(3-cyanopyridin-4-yl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-cyanopyridin-4-yl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B6721750
M. Wt: 335.4 g/mol
InChI Key: GJMBVDKBEUQTCM-UHFFFAOYSA-N
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Description

N-(3-cyanopyridin-4-yl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanopyridine moiety, an oxazolo-pyridine ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-cyanopyridin-4-yl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-4-12-7-13(15-16(10(2)3)23-25-18(15)21-12)17(24)22-14-5-6-20-9-11(14)8-19/h5-7,9-10H,4H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMBVDKBEUQTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NOC2=N1)C(C)C)C(=O)NC3=C(C=NC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanopyridin-4-yl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the cyanopyridine intermediate, followed by the formation of the oxazolo-pyridine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanopyridin-4-yl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanopyridine moiety, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-cyanopyridin-4-yl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-cyanopyridin-4-yl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanopyridin-4-yl)-6-methyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • N-(3-cyanopyridin-4-yl)-6-ethyl-3-butyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

N-(3-cyanopyridin-4-yl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a cyanopyridine moiety and an oxazolo-pyridine ring makes it particularly versatile for various applications, distinguishing it from other similar compounds.

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